molecular formula C19H20N4O2 B2674636 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1903291-88-2

1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2674636
CAS No.: 1903291-88-2
M. Wt: 336.395
InChI Key: VOWYSYFYUOCZSZ-UHFFFAOYSA-N
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Description

1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a sophisticated heterocyclic compound designed for advanced chemical biology and drug discovery research. Its molecular architecture incorporates a pyrrolidine core decorated with three distinct pharmacophoric elements: a 3-methyl-1,2,4-oxadiazole ring, a phenyl group, and a 1H-pyrrole moiety linked via an ethanone spacer. The 1,2,4-oxadiazole scaffold is a well-known bioisostere for carboxylate and amide groups, frequently employed to enhance metabolic stability and binding affinity in medicinal chemistry campaigns [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7576260/]. The presence of the pyrrole ring, a common feature in ligands for various enzymes and receptors, suggests potential for target engagement. This compound is primarily valued as a complex chemical scaffold for the synthesis of targeted libraries or as a key intermediate in the development of novel protease inhibitors, kinase inhibitors, or epigenetic modulators. Its structural complexity makes it a compelling candidate for high-throughput screening and phenotypic assays aimed at identifying new therapeutic leads for oncology, neurology, and inflammatory diseases.

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-20-19(25-21-14)17-12-23(18(24)13-22-9-5-6-10-22)11-16(17)15-7-3-2-4-8-15/h2-10,16-17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWYSYFYUOCZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic derivative that incorporates a pyrrolidine structure and an oxadiazole moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_4O with a molecular weight of 334.41 g/mol. The presence of both pyrrolidine and oxadiazole rings suggests potential pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrolidine structures. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
1MDA-MB-2317.3 ± 0.4
2Panc-110.2 ± 2.6
3HCT11624.74

The compound's structure allows for interactions that may inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of electron-withdrawing groups in similar structures has been linked to enhanced anticancer activity, suggesting that modifications to the oxadiazole or pyrrolidine components could further improve efficacy.

The mechanism by which these compounds exert their effects often involves the inhibition of critical pathways in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis:

CompoundTS Inhibition IC50 (µM)Reference
12.52
24.38

This inhibition can lead to reduced cell viability and impaired tumor growth.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Pyrrolidine Derivatives : A series of pyrrolidine-based compounds were synthesized and tested against breast cancer cell lines (MDA-MB-231). Results showed significant inhibition of cell viability at low concentrations, indicating potential for therapeutic applications in oncology .
  • Oxadiazole Derivatives Against Bacterial Strains : A study assessed the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that support further development as antibiotic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture combining oxadiazole, pyrrolidine, and pyrrole groups. Below is a detailed comparison with analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Bioactivity/Applications (If Available) Toxicity/Stability Data (If Available) Reference ID
1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Pyrrolidine + 3-methyl-1,2,4-oxadiazole + phenyl + ethanone-pyrrole Not explicitly reported; inferred potential for enzyme/receptor modulation Stability: Likely stable under recommended conditions
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (HTS012356) Piperidine + oxadiazole + pyridine + pyrazine Research use only; no bioactivity data Skin/eye irritant; acute toxicity (LD50 not specified)
1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one (EP 1 808 168 B1) Piperidine + oxadiazole-methoxy + pyridine + butanone Patent-listed; potential kinase inhibitor or antiviral agent No toxicity data available
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (AldrichCPR product) Benzaldehyde + oxadiazole Intermediate for synthesis; no bioactivity reported No toxicity data available
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) Urea + oxadiazole + fluorophenyl High binding energy against SARS-CoV-2 Mpro in silico Not reported

Key Observations

Structural Diversity: The target compound’s pyrrolidine core differentiates it from piperidine-based analogs (e.g., HTS012356 and EP 1 808 168 B1 compounds). The ethanone-pyrrole linkage is unique compared to urea-linked oxadiazoles (Compound 130) or aldehyde derivatives (AldrichCPR product), which may influence solubility and pharmacokinetics .

Bioactivity Trends :

  • Oxadiazole-containing compounds (e.g., Compound 130) show promise in antiviral applications, suggesting the target compound could be explored for similar roles .
  • Piperidine-oxadiazole hybrids (EP 1 808 168 B1) are patented for enzyme inhibition, highlighting the oxadiazole’s versatility in drug design .

Toxicity and Stability :

  • The target compound’s stability is inferred from analogs (e.g., HTS012356 remains stable under standard conditions) .
  • Toxicity risks (skin/eye irritation) are common in oxadiazole derivatives, necessitating rigorous safety profiling .

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